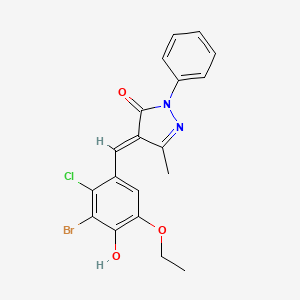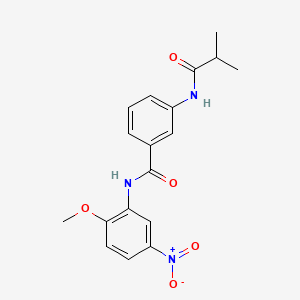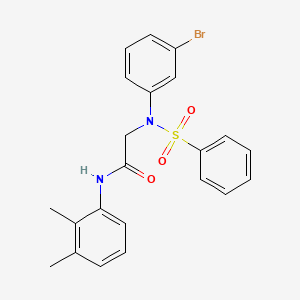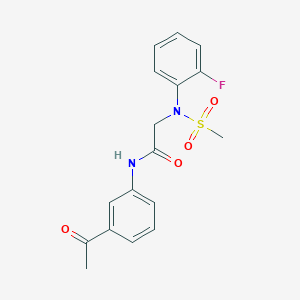![molecular formula C26H25N3O5 B3541027 2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid](/img/structure/B3541027.png)
2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid
Übersicht
Beschreibung
2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid is a compound with significant potential in various scientific research fields. This compound is known for its complex structure and diverse applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions:
Morpholine Ring Formation: The morpholine ring is introduced through cyclization reactions involving suitable precursors.
Coupling Reactions: The final coupling of the intermediate compounds to form the target compound is carried out under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
4-Carboxyphenylboronic acid: Utilized in organic synthesis and as a building block for more complex molecules.
4-Methoxyphenylboronic acid: Employed in various chemical reactions and as a reagent in research.
Uniqueness
2-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid is unique due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of functional groups and the presence of the morpholine ring make it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
2-[[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-17-6-8-18(9-7-17)27-25(31)22-16-19(10-11-23(22)29-12-14-34-15-13-29)28-24(30)20-4-2-3-5-21(20)26(32)33/h2-11,16H,12-15H2,1H3,(H,27,31)(H,28,30)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYYMSSRJPPETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3540970.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3540977.png)
![(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3540982.png)
![N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide](/img/structure/B3540990.png)

![5-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-1-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3540999.png)
![methyl 4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B3541005.png)


![N~2~-(3-chlorobenzyl)-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3541023.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B3541031.png)
![N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide](/img/structure/B3541041.png)
